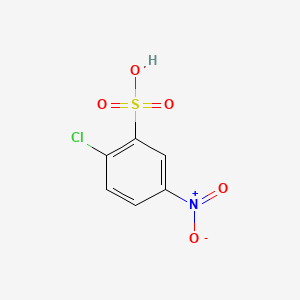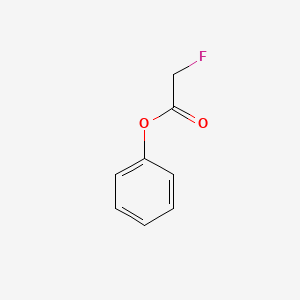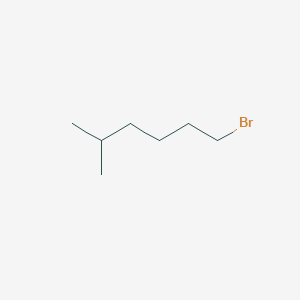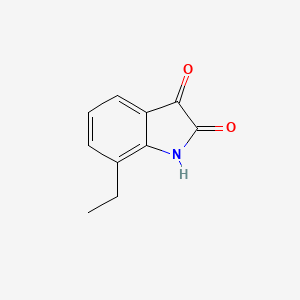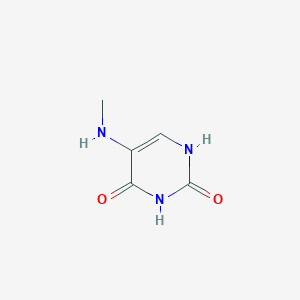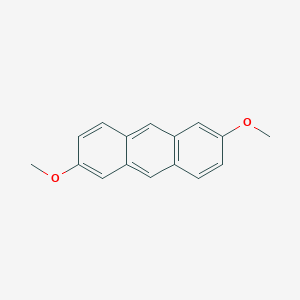
1-(2-Chlorphenyl)imidazol
Übersicht
Beschreibung
1-(2-Chlorophenyl)imidazole is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of imidazole derivatives, including 1-(2-Chlorophenyl)imidazole, can be achieved through a three-stage synthetic approach . Initially, benzophenone derivatives are converted to corresponding triphenylmethanol using the Grignard reaction. Then, the triphenylmethanols are reacted with thionyl chloride (SOCl2) to form triphenylchloromethanes. Finally, imidazole derivatives are obtained from substitution reactions .
Molecular Structure Analysis
The molecular structure of 1-(2-Chlorophenyl)imidazole consists of an imidazole ring attached to a 2-chlorophenyl group . The structure can be confirmed using various spectroscopic methods, including FTIR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
Imidazole derivatives, including 1-(2-Chlorophenyl)imidazole, can be prepared by the Mannich base technique using a Cu(II) catalyst . The Cu(phen)Cl2 catalyst was found to be more effective than other methods .
Wissenschaftliche Forschungsanwendungen
Medizin
Imidazol-Derivate, einschließlich 1-(2-Chlorphenyl)imidazol, haben eine breite Palette von Anwendungen in der Medizin . Sie spielen eine zentrale Rolle bei der Synthese biologisch aktiver Moleküle , wie z. B. Antikrebs-, Anti-Aging-, Antikoagulanzien, entzündungshemmende, antimikrobielle, antituberkulöse, antidiabetische, antimalariamittel, antivirale Medikamente und Enzyminhibitoren .
Synthetische Chemie
Imidazol-Derivate werden auch in der synthetischen Chemie ausgiebig verwendet . Sie sind an verschiedenen Mehrkomponentenreaktionen beteiligt, die unter verschiedenen Bedingungen durchgeführt werden . Die Rolle von Katalysatoren und verschiedenen Bedingungen bei der Optimierung der synthetischen Effizienz wird ebenfalls hervorgehoben .
Industrie
In der Industrie finden Imidazol-Derivate Anwendungen als Entwickler, Korrosionsschutzmittel, Desinfektionsmittel, Copolymere und Antioxidantien . Sie werden auch bei der Herstellung von Farbstoffen verwendet .
Landwirtschaft
Imidazol-Derivate wirken als selektive Pflanzenwachstumsregulatoren, Fungizide und Herbizide . Sie werden zur Bekämpfung von Schädlingen und Krankheiten sowie zur Förderung des gesunden Wachstums von Pflanzen eingesetzt .
Grüne Chemie
Grüne Chemie und organometallische Katalyse haben die Anwendung von Imidazolen als ionische Flüssigkeiten und N-heterocyclischen Carbenen (NHCs) erweitert . Dies hat Imidazol-Derivate aufgrund der Nachfrage nach umweltfreundlichen Methoden in der chemischen organischen Synthese beliebter gemacht .
Larvizide Aktivitäten
Neuere Forschungen haben gezeigt, dass Imidazol-Derivate als Larvizide eingesetzt werden können . So wurde in einer Studie festgestellt, dass Verbindung 1a bei Culex quinquefasciatus wirksamer war als Permethrin .
Antimikrobielle Aktivitäten
Es wurde festgestellt, dass Imidazol-Derivate signifikante antimikrobielle Aktivitäten aufweisen . So waren beispielsweise die Verbindungen 2d und 2a in S. aureus und K. pneumoniae im Vergleich zu Ciprofloxacin hoch aktiv .
Antifungal-Aktivitäten
Imidazol-Derivate zeigen auch antifungale Aktivitäten . Es wurde festgestellt, dass Verbindung 1c in C. albicans signifikant wirksamer war als Clotrimazol .
Wirkmechanismus
Target of Action
1-(2-Chlorophenyl)imidazole, an imidazole derivative, is known to interact with multiple targets. Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . .
Mode of Action
It is known that imidazole antifungals, which include 1-(2-chlorophenyl)imidazole, act by inhibiting a cytochrome p450-dependent enzyme, lanosterol 14-α-demethylase . This inhibition leads to a decrease in ergosterol synthesis, a key component of fungal cell membranes, thereby inhibiting fungal growth .
Biochemical Pathways
It is known that imidazole antifungals, including 1-(2-chlorophenyl)imidazole, target the biosynthesis of ergosterol, a main constituent of fungal cell membranes . The inhibition of this pathway leads to a decrease in ergosterol production, disrupting the integrity of the fungal cell membrane and inhibiting fungal growth .
Pharmacokinetics
It is known that clotrimazole, another imidazole antifungal, is well-tolerated with few side effects
Result of Action
It is known that imidazole antifungals, including 1-(2-chlorophenyl)imidazole, inhibit the growth of fungi by disrupting the integrity of the fungal cell membrane .
Action Environment
It is known that clotrimazole, another imidazole antifungal, is located near the water–lipid interface and in the upper part of the hydrophobic bilayer . This suggests that the membrane environment could influence the action of 1-(2-Chlorophenyl)imidazole.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(2-Chlorophenyl)imidazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . This inhibition can lead to altered metabolic pathways and has implications for drug-drug interactions. Additionally, 1-(2-Chlorophenyl)imidazole interacts with heme-containing proteins, affecting their function and stability . These interactions are primarily driven by the imidazole ring, which can coordinate with the heme iron, and the chlorophenyl group, which enhances binding affinity through hydrophobic interactions.
Cellular Effects
The effects of 1-(2-Chlorophenyl)imidazole on cellular processes are diverse and depend on the cell type and context. In hepatocellular carcinoma cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating the AKT and ERK1/2 signaling pathways . These pathways are critical for cell survival and proliferation, and their inhibition leads to reduced cell viability and increased cell death. Furthermore, 1-(2-Chlorophenyl)imidazole has been reported to affect gene expression, particularly genes involved in cell cycle regulation and apoptosis . This compound also influences cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 1-(2-Chlorophenyl)imidazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which occurs through direct binding to the heme iron in the enzyme’s active site . This binding prevents the enzyme from metabolizing its substrates, leading to altered metabolic pathways. Additionally, 1-(2-Chlorophenyl)imidazole can modulate the activity of other enzymes by binding to their active sites or allosteric sites, resulting in either inhibition or activation . The compound’s ability to interact with DNA and RNA has also been noted, suggesting potential effects on gene expression and transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chlorophenyl)imidazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . This degradation can lead to the formation of by-products that may have different biological activities. Long-term studies have shown that continuous exposure to 1-(2-Chlorophenyl)imidazole can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in cellular metabolism . These adaptive responses can influence the compound’s efficacy and toxicity over time.
Dosage Effects in Animal Models
The effects of 1-(2-Chlorophenyl)imidazole in animal models vary with dosage. At low doses, the compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, 1-(2-Chlorophenyl)imidazole can induce toxic effects, including liver damage, oxidative stress, and disruption of normal metabolic processes . These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure. Threshold effects have also been observed, where certain biological responses are only triggered above specific dosage levels .
Metabolic Pathways
1-(2-Chlorophenyl)imidazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the inhibition of drug metabolism and the accumulation of unmetabolized compounds in the body. The compound can also affect the metabolism of endogenous substances, such as hormones and fatty acids, by altering the activity of enzymes involved in their synthesis and degradation . Additionally, 1-(2-Chlorophenyl)imidazole has been shown to influence metabolic flux, leading to changes in the levels of various metabolites and intermediates .
Transport and Distribution
Within cells and tissues, 1-(2-Chlorophenyl)imidazole is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . It can also interact with specific transporters and binding proteins that facilitate its movement within the cell . Once inside the cell, 1-(2-Chlorophenyl)imidazole can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 1-(2-Chlorophenyl)imidazole is critical for its activity and function. Studies have shown that the compound preferentially localizes to the endoplasmic reticulum and mitochondria, where it interacts with key enzymes and proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 1-(2-Chlorophenyl)imidazole in these compartments can influence various cellular processes, including protein synthesis, energy production, and apoptosis.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGZGKAVJNFVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199536 | |
| Record name | 1-(2-Chlorophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51581-50-1 | |
| Record name | 1-(2-Chlorophenyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51581-50-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



